molecular formula C16H11F3N2O2S B2640466 Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate CAS No. 478049-72-8

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate

Cat. No.: B2640466
CAS No.: 478049-72-8
M. Wt: 352.33
InChI Key: NJPKAEAYBKLZDC-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C16H11F3N2O2S and its molecular weight is 352.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of this compound by coupling with pyridine derivatives and other reactants. These methods often involve reactions under specific conditions, such as room temperature or the presence of a base, leading to the formation of novel benzimidazole derivatives with distinct chemical properties. For instance, the synthesis of 1-methyl-2{[(3, 4, 5-tri substituted pyridine2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazoles demonstrates the compound's utility in creating compounds with potential biological activity (Prasad, Rani, & Anusha, 2018).

Organic Chemistry and Catalysis

The compound has been used in the development of new reactions and as a catalyst in organic synthesis. Its derivatives are crucial in creating various heterocyclic compounds that exhibit unique chemical behaviors. For example, efficient synthesis methods for N‐Oxide derivatives have been established, showcasing the versatility of such compounds in chemical transformations (Ray et al., 2007).

Fluorescence and Material Science

Certain derivatives of this compound exhibit fluorescence properties, making them interesting for material science research. These properties are explored for potential applications in light-emitting devices and markers. For instance, the reaction of similar sulfanyl pyran compounds has led to the development of red fluorescent compounds, indicating the potential for creating advanced materials with specific light-emitting characteristics (Mizuyama et al., 2008).

Advanced Pharmaceutical Intermediates

The compound and its derivatives serve as key intermediates in synthesizing complex molecules with potential pharmacological applications. This role underlines the importance of such chemical entities in drug discovery and development processes. For example, the synthesis of 3-cyano-6-methyl-4-pyridyl-2(1H)-pyridinethiones and their subsequent reactions to produce various substituted pyridine derivatives highlight the compound's utility in creating bioactive molecules with potential cardiovascular activity (Hanfeld et al., 1989).

Properties

IUPAC Name

methyl 2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-9-7-12(16(17,18)19)11(8-20)14(21-9)24-13-6-4-3-5-10(13)15(22)23-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPKAEAYBKLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC2=CC=CC=C2C(=O)OC)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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